![molecular formula C23H24N2O4S B3569509 N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B3569509.png)
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
Overview
Description
N-1-(2-methylbenzyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)glycinamide, commonly known as MPPG, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPG is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological and pathological processes.
Mechanism of Action
MPPG is a selective antagonist of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, which is a G protein-coupled receptor that is widely distributed in the central nervous system. N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is involved in various physiological processes, including synaptic plasticity, learning, and memory. It has also been implicated in various pathological conditions, including anxiety, depression, and drug addiction. MPPG binds to the allosteric site of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide and blocks its activation by glutamate, leading to a decrease in downstream signaling.
Biochemical and Physiological Effects
MPPG has been shown to have various biochemical and physiological effects. It has been shown to decrease glutamate release and increase GABA release in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects. MPPG has also been shown to decrease cocaine self-administration in rats, suggesting its potential in the treatment of drug addiction. Moreover, MPPG has been shown to improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome.
Advantages and Limitations for Lab Experiments
MPPG has several advantages for lab experiments. It is a selective antagonist of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, which allows for the specific modulation of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide signaling. MPPG is also relatively stable and can be easily synthesized in the lab. However, MPPG has several limitations. It has low solubility in water, which can make it difficult to administer in vivo. Moreover, MPPG has a relatively short half-life, which may limit its efficacy in certain experimental paradigms.
Future Directions
There are several future directions for the study of MPPG. One potential direction is to investigate its potential in the treatment of other neurological and psychiatric disorders, such as schizophrenia and autism spectrum disorder. Another direction is to develop more potent and selective N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide antagonists that can overcome the limitations of MPPG. Moreover, the role of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide in various physiological and pathological processes is still not fully understood, and further research is needed to elucidate its mechanisms of action.
Scientific Research Applications
MPPG has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. MPPG has also been investigated for its potential in the treatment of drug addiction, Alzheimer's disease, and Fragile X syndrome. Moreover, MPPG has been used as a research tool to study the role of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide in various physiological and pathological processes.
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-18-8-6-7-9-19(18)16-24-23(26)17-25(30(2,27)28)20-12-14-22(15-13-20)29-21-10-4-3-5-11-21/h3-15H,16-17H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIORSFTOVLFDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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